4'-Aminoacetophenone

Vue d'ensemble

Description

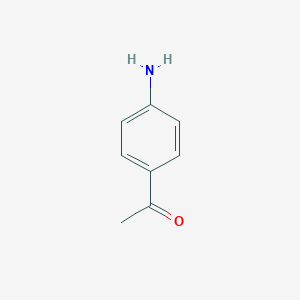

4'-Aminoacetophenone (CAS: 99-92-3) is an aromatic ketone with the molecular formula C₈H₉NO and a molecular weight of 135.166 g/mol . Structurally, it consists of an acetophenone backbone with an amino group (-NH₂) at the para position of the benzene ring. It is also known as p-acetylaniline or p-aminoacetophenone and is widely used as a precursor in pharmaceutical synthesis, agrochemicals, and organic intermediates . Key physicochemical properties include a melting point of 103–107°C and a boiling point of 293°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4'-Aminoacetophenone can be synthesized through several methods. One common approach involves the reduction of p-nitroacetophenone using reducing agents such as iron powder and hydrochloric acid. Another method includes the acylation of aniline with acetic anhydride, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced via the Williamson ether synthesis method and Smiles rearrangement reaction. This process involves the production of benzamide compounds, which are then hydrolyzed to yield this compound. This method is favored for its gentle reaction conditions and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: 4'-Aminoacetophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding quinones.

Condensation: It can undergo condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving basic or acidic media.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Condensation: Reagents like aldehydes and ketones under acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted anilines.

Oxidation: Quinones.

Condensation: Schiff bases and chalcones.

Applications De Recherche Scientifique

Pharmaceutical Applications

4'-Aminoacetophenone serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been studied for their potential anticancer properties:

- Anticancer Research : Recent studies have synthesized palladium(II) complexes with Schiff bases derived from this compound, demonstrating cytotoxic effects against melanoma cell lines (MDA-MB-435). These complexes showed enhanced biological activity compared to their non-metalated counterparts, indicating the potential for developing new anticancer drugs based on this compound .

- Toxicology : The compound has been utilized in toxicology for treating cyanogenic intoxications. Its derivatives can be synthesized to create more effective antidotes against specific toxins .

Analytical Chemistry

This compound is employed as a reagent in various analytical techniques:

- Photometric Determination : It serves as a reagent for the photometric determination of cerium (Ce), allowing for precise measurements in analytical chemistry .

- Electrochemical Sensors : The oxime derivative of this compound has been developed to create highly sensitive electrochemical sensors for detecting organophosphorus nerve agents, showcasing its utility in security and environmental monitoring applications .

Organic Synthesis

The compound plays a vital role in synthesizing various organic substances:

- Synthesis of Azo Compounds : this compound can undergo diazotization followed by coupling reactions to form azo compounds with diverse substituents, which are valuable in dye chemistry and material science .

- Chlorination Reactions : It has been investigated for its reactivity in chlorination processes, leading to the development of methodologies that enhance the selective chlorination of aromatic compounds .

Case Study 1: Anticancer Complexes

In a study conducted by researchers at the Federal University of Alfenas, palladium(II) complexes derived from this compound were synthesized and tested for cytotoxicity against melanoma cells. The results indicated that these complexes exhibited significant cell death induction compared to controls, highlighting their potential as novel anticancer agents .

Case Study 2: Electrochemical Detection

Research published on the synthesis of 4-aminoacetophenone oxime detailed its application in developing electrochemical sensors for organophosphorus compounds. The sensors demonstrated high sensitivity and selectivity, making them suitable for real-time monitoring of nerve agents .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4'-Aminoacetophenone involves its interaction with various molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is crucial in studies related to skin pigmentation and related disorders .

Comparaison Avec Des Composés Similaires

Comparison with Structural Isomers and Analogues

Positional Isomers: 2'- and 3'-Aminoacetophenone

The positional isomers of 4'-aminoacetophenone differ in the placement of the amino group on the benzene ring (ortho: 2', meta: 3', para: 4'). These isomers exhibit distinct structural and electronic properties:

- 3'-Aminoacetophenone (3AA): Rotational spectroscopy reveals two conformers (Z and E) due to the arrangement of the carbonyl (C=O) and amino groups. The meta-substitution disrupts resonance stabilization compared to the para isomer, leading to weaker inductive effects .

- This compound (4AA): The para-substitution allows for optimal resonance stabilization between the amino and carbonyl groups, enhancing electronic conjugation.

Table 1: Structural and Electronic Comparison of Isomers

| Property | 2'-Aminoacetophenone | 3'-Aminoacetophenone | This compound |

|---|---|---|---|

| Substituent Position | Ortho | Meta | Para |

| Resonance Effects | Weak | Moderate | Strong |

| Conformers Observed | Not studied | 2 (Z and E) | 1 (Planar) |

| Melting Point (°C) | Not reported | Not reported | 103–107 |

| Key Applications | Limited studies | Intermediate in dyes | Pharmaceuticals, chalcones |

Functional Analogues: p-Dimethylaminoacetophenone

Replacing the amino group with a dimethylamino (-N(CH₃)₂) group yields p-dimethylaminoacetophenone (CAS: N/A). This modification increases steric bulk and electron-donating capacity, altering reactivity:

- Electronic Effects: The dimethylamino group enhances resonance donation to the carbonyl, reducing electrophilicity compared to 4AA.

- Applications : Primarily used in photophysical studies due to its fluorescence properties, unlike 4AA, which is favored in bioactive compound synthesis .

Table 2: Comparative Yields of Aminochalcone Derivatives

| Starting Material | Benzaldehyde Substituent | Yield (%) |

|---|---|---|

| This compound | 4-Nitro | 85 |

| 3'-Aminoacetophenone | 4-Ethyl | 72 |

| 2'-Aminoacetophenone | 4-Carboxy | 68 |

Thiosemicarbazones and Triazine Derivatives

- Thiosemicarbazones: 4AA forms stable thiosemicarbazone complexes (94% yield) with potent tyrosinase inhibition, outperforming non-amino acetophenone derivatives .

- Triazine Derivatives : 4AA reacts with cyanuric chloride to form 4,6-dimorpholinyl-1,3,5-triazines, which exhibit antiproliferative activity against cancer cell lines .

Physicochemical and Environmental Behavior

Solubility and Hydrogen Bonding

- 4AA : The para-substitution enhances hydrogen-bonding capacity with solvents like DMSO, improving solubility compared to meta and ortho isomers .

- Log KOW and Bioconcentration : 4AA has a low log KOW (~1.5) and bioconcentration factor (BCF < 100), indicating minimal environmental persistence .

Environmental Occurrence

4AA is detected in wastewater (0.3 mg/kg in sludge) due to industrial discharge but poses low ecotoxicity risks .

Activité Biologique

4'-Aminoacetophenone, a compound with the chemical formula CHNO, is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis and Derivatives

This compound serves as a precursor for various organic compounds, particularly in the synthesis of azo compounds and heterocyclic derivatives. Notably, it has been utilized to create:

- Aryldiazenyl derivatives : Synthesized through diazotization and coupling reactions, these compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Schiff base palladium(II) complexes : These complexes have shown promising cytotoxic effects on melanoma cell lines, indicating enhanced biological activity through metal coordination .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, newly synthesized aryl semicarbazones derived from this compound were tested for anti-HIV activity, showing potential for further development into therapeutic agents . Additionally, studies indicated that certain azo derivatives exhibited antibacterial activity against multiple bacterial strains .

Anticancer Potential

The anticancer properties of this compound derivatives were investigated through various studies:

- Palladium(II) complexes : In vitro tests revealed that these complexes significantly reduced the viability of MDA-MB-435 melanoma cells. The C3 complex was particularly effective, causing morphological changes indicative of apoptosis .

- Chalcone derivatives : Research on amino chalcone derivatives derived from this compound highlighted their antiproliferative effects on cancer cell lines (e.g., MGC-803), with IC values suggesting potent activity .

Anti-inflammatory and Antioxidant Properties

Some studies have also focused on the anti-inflammatory properties of compounds derived from this compound. Novel heterocyclic compounds synthesized from this precursor demonstrated significant anti-inflammatory effects in vitro, contributing to its profile as a multi-functional therapeutic agent .

Case Studies

- Synthesis of Azo Compounds :

- Cytotoxicity of Palladium(II) Complexes :

- Chalcone Derivatives Against Cancer :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-aminoacetophenone, and how are purity and yield optimized?

- Methodology : this compound is synthesized via condensation reactions, such as Schiff base formation. For example, reacting this compound with benzaldehyde derivatives in ethanol under reflux (80°C, 30 minutes) yields stable Schiff bases . Purification involves recrystallization from hot ethanol and vacuum drying. Yield optimization requires strict stoichiometric ratios (1:1 molar ratio) and controlled temperature. Purity ≥99% is achieved through solvent selection (e.g., ethanol for recrystallization) and spectroscopic validation (e.g., IR, NMR) .

Q. How is this compound characterized structurally and analytically?

- Methodology : Key techniques include:

- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3300–3500 cm⁻¹ (N-H stretch) confirm the acetophenone and amine groups. Spectral contamination from solvents (e.g., nujol mull) must be accounted for .

- NMR : ¹H NMR shows a singlet at ~2.5 ppm (acetyl CH₃) and aromatic protons at ~6.5–7.8 ppm. For ambiguous structural assignments (e.g., isomer differentiation), derivatives like mono-N-oxides are analyzed .

- Melting Point : 104–108°C (literature range) validates purity; deviations suggest impurities or polymorphs .

Q. What are the solubility and stability considerations for this compound in experimental design?

- Methodology : The compound is soluble in ethanol, ether, and dilute acids (e.g., HCl) but poorly soluble in cold water. Stability tests show sensitivity to light (darkens upon exposure), requiring storage in amber glass under inert gas. Degradation products (e.g., oxidized forms) are monitored via TLC or HPLC .

Advanced Research Questions

Q. How does this compound participate in complex reaction mechanisms, such as coordination chemistry or heterocyclic synthesis?

- Methodology : As a ligand, it forms Ru(II) complexes via its amine and ketone groups, which are characterized by cyclic voltammetry and DFT calculations . In heterocyclic synthesis, it reacts with ethyl 2-cyanoacetate under reflux (165°C, NH₄OAc catalyst) to yield quinolones, with intermediates tracked via mass spectrometry .

Q. What computational methods are used to predict the electronic properties of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity. Molecular docking simulations assess binding affinities with biological targets (e.g., enzymes), validated by experimental IC₅₀ values .

Q. How can researchers resolve contradictions in spectral or reactivity data for this compound derivatives?

- Case Study : Isomeric 6- and 7-acetyl derivatives were misassigned until mono-N-oxide derivatives were analyzed via ¹H NMR, revealing distinct coupling patterns . Cross-validation using X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended for ambiguous cases.

Application-Oriented Questions

Q. What role does this compound play in analytical chemistry (e.g., metal ion detection)?

- Methodology : It acts as a chelating agent for spectrophotometric determination of Pd(II) and Ce(IV) at specific pH ranges. For Pd(II), a 1:2 (metal:ligand) complex forms in HCl medium, detected at λmax = 450 nm .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Methodology : It serves as a precursor for Ru(II)-based anticancer complexes and quinolone antibiotics. Reaction optimization involves varying substituents on benzaldehyde derivatives to modulate bioactivity .

Q. Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) due to acute toxicity (oral LD₅₀ = 381 mg/kg in rats) and skin/eye irritation .

- Work in a fume hood to avoid inhalation (GHS Category 4 toxicity) .

- Store in sealed, light-resistant containers with desiccants to prevent degradation .

Q. How can researchers differentiate this compound from structural analogs (e.g., 3'-aminoacetophenone)?

Propriétés

IUPAC Name |

1-(4-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYKVSEZCQIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052669 | |

| Record name | 4-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid with a pleasant odor; [HSDB] Tan crystalline solid; [MSDSonline] | |

| Record name | 4-Acetylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

294 °C; 195 °C at 15 mm Hg | |

| Record name | 4-ACETYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in hydrochloric acid, Very soluble in ether and ethanol, In water, 3.35X10+3 mg/L at 37 °C | |

| Record name | 4-ACETYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | 4-Acetylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow monoclinic prisms from alcohol, Yellow needles | |

CAS No. |

99-92-3 | |

| Record name | p-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Aminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S58KH902I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ACETYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 °C | |

| Record name | 4-ACETYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.